2-Propynenitrile, 3-fluoro-

Catalog No.
S13946857
CAS No.
32038-83-8
M.F
C3FN
M. Wt
69.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propynenitrile, 3-fluoro-

CAS Number

32038-83-8

Product Name

2-Propynenitrile, 3-fluoro-

IUPAC Name

3-fluoroprop-2-ynenitrile

Molecular Formula

C3FN

Molecular Weight

69.04 g/mol

InChI

InChI=1S/C3FN/c4-2-1-3-5

InChI Key

RBVSYFWRRIFVAC-UHFFFAOYSA-N

Canonical SMILES

C(#CF)C#N

2-Propynenitrile, 3-fluoro- is a chemical compound with the molecular formula C₃FN. It features a triple bond between two carbon atoms and a cyano group (-C≡N) attached to one of the carbon atoms. The presence of a fluorine atom at the third carbon position contributes to its unique reactivity and properties. This compound is classified under nitriles and alkynes, making it significant in various

  • Nucleophilic Additions: The electron-withdrawing nature of the cyano group and the fluorine atom enhances the reactivity of the triple bond, making it susceptible to nucleophilic attacks.
  • Cross-Coupling Reactions: It can be used as a building block in cross-coupling reactions, especially in the synthesis of more complex organic molecules.
  • Electrophilic Reactions: The compound can also undergo electrophilic addition reactions due to the presence of the triple bond, which can react with various electrophiles.

These reactions are crucial for synthesizing other compounds and materials in organic chemistry.

Several methods exist for synthesizing 2-propynenitrile, 3-fluoro-. Notable approaches include:

  • Direct Fluorination: This method involves introducing fluorine into propynenitrile using fluorinating agents under controlled conditions.
  • Transition Metal-Free Approaches: Recent studies have indicated that it can be synthesized from readily available precursors through metal-free protocols, which simplify the process and reduce environmental impact .
  • Nucleophilic Substitution Reactions: Utilizing nucleophiles that can displace halides or other leaving groups on propynenitriles can yield 3-fluoro derivatives effectively.

These methods highlight the versatility of synthetic strategies available for this compound.

2-Propynenitrile, 3-fluoro- has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Due to its unique properties, it can be used in developing new materials with specific functionalities.
  • Fluorinated Compounds: Its role as a fluorinated building block makes it valuable in creating compounds with enhanced chemical stability and bioactivity.

Several compounds share structural similarities with 2-propynenitrile, 3-fluoro-. Here are a few notable examples:

Compound NameStructureUnique Features
2-PropynenitrileC₃H₃NBasic structure without fluorine; used in various syntheses.
3-ChloropropynenitrileC₃H₂ClNContains chlorine; exhibits different reactivity patterns due to electronegativity differences.
3-BromopropynenitrileC₃H₂BrNSimilar to chlorinated variant but with bromine; often used in organic synthesis.
2-FluoropropionitrileC₄H₄FNContains an additional carbon; shows different reactivity due to additional functional group.

The uniqueness of 2-propynenitrile, 3-fluoro- lies in its specific combination of functional groups (triple bond and cyano group) along with the electronegative fluorine atom, which affects its reactivity and potential applications compared to these similar compounds.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Exact Mass

69.001477166 g/mol

Monoisotopic Mass

69.001477166 g/mol

Heavy Atom Count

5

Dates

Modify: 2024-08-10

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